molecular formula C8H9NO3S B186556 Methyl 2-acetamidothiophene-3-carboxylate CAS No. 22288-81-9

Methyl 2-acetamidothiophene-3-carboxylate

Cat. No. B186556
CAS RN: 22288-81-9
M. Wt: 199.23 g/mol
InChI Key: MLAPMAXKPXBHKO-UHFFFAOYSA-N
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Description

“Methyl 2-acetamidothiophene-3-carboxylate” is a chemical compound with the molecular formula C8H9NO3S . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “Methyl 2-acetamidothiophene-3-carboxylate” consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a carboxylate group and an acetamido group . The exact arrangement of these groups on the thiophene ring can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-acetamidothiophene-3-carboxylate” is a solid at room temperature . Its molecular weight is 199.23 g/mol . For safe handling, it should be kept in a dark place and sealed in dry conditions .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-acetamidothiophene-3-carboxylate has been used in various synthetic and chemical research applications. For instance, it reacts with hydrazonoyl chlorides to yield N-arylamidrazones, which undergo cyclocondensation to produce thieno-1,3,4-triazepin-5-ones (Sabri et al., 2006). Additionally, it has been utilized in the Chan-Lam cross-coupling process for synthesizing N-arylated methyl 2-aminothiophene-3-carboxylate (Rizwan et al., 2015).

Organic Synthesis

This compound is involved in the synthesis of poly substituted 3-aminothiophenes, where it acts as an intermediate in ketene S,S-acetal based one-pot protocols (Chavan et al., 2016). It is also a key intermediate in producing constrained analogues of tryptophan (Rossi et al., 2015), and in the Thorpe cyclization for synthesizing 3-amino-4-arylthiophene-2-carboxylates (Shah, 2011).

Molecular and Crystallography Studies

Its structural and interactive properties have been studied through single crystal X-ray diffraction, revealing its potential for inter- and intra-molecular interactions (Tao et al., 2020).

Biochemical Applications

It has been utilized in the synthesis of cationic polythiophenes, which show potential as theranostic gene delivery vehicles due to their DNA-binding capabilities (Carreon et al., 2014).

Polymer Chemistry and Biosensing

In the field of polymer chemistry, methyl 2-acetamidothiophene-3-carboxylate derivatives have been studied for their fluorescence quenching properties in aqueous solutions and solid states, highlighting their potential as polymer biosensors (Kim et al., 2002).

Safety And Hazards

The compound is associated with some hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-acetamidothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-5(10)9-7-6(3-4-13-7)8(11)12-2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAPMAXKPXBHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384580
Record name Methyl 2-acetamidothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamidothiophene-3-carboxylate

CAS RN

22288-81-9
Record name Methyl 2-(acetylamino)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22288-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-acetamidothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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